Cas no 845829-94-9 (1-bromo-3-fluoro-2-methoxybenzene)

1-Bromo-3-fluoro-2-methoxybenzene is a halogenated aromatic compound featuring bromine, fluorine, and methoxy substituents on a benzene ring. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials. The presence of both bromine and fluorine enhances reactivity, enabling selective functionalization via cross-coupling reactions or nucleophilic substitutions. The methoxy group further contributes to electronic modulation, influencing regioselectivity in subsequent transformations. This compound is characterized by high purity and stability, ensuring reliable performance in demanding synthetic applications. Its versatility and well-defined reactivity profile make it a preferred choice for researchers developing complex molecular architectures.
1-bromo-3-fluoro-2-methoxybenzene structure
845829-94-9 structure
Product Name:1-bromo-3-fluoro-2-methoxybenzene
CAS No:845829-94-9
MF:C7H6BrFO
MW:205.024344921112
MDL:MFCD04974125
CID:68923
PubChem ID:16102688
Update Time:2025-06-13

1-bromo-3-fluoro-2-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-fluoroanisole
    • 1-Bromo-3-fluoro-2-methoxybenzene
    • 1-Bromo-3-fluoro-2-methoxy-benzene
    • 1-Bromo-3-fluoro-2-methoxybenzene (ACI)
    • 1-Bromo-2-methoxy-3-fluorobenzene
    • DB-006020
    • RLSQPLJXDTXSCL-UHFFFAOYSA-N
    • AKOS005255039
    • AC-1588
    • CS-0007553
    • Benzene, 1-bromo-3-fluoro-2-methoxy-
    • MFCD04974125
    • BBL100573
    • DTXSID00582876
    • J-508454
    • SCHEMBL589662
    • CL8590
    • EN300-1895475
    • 845829-94-9
    • AB21504
    • SY020453
    • STL554367
    • 2-bromo-6-fluoroanisol
    • 1-bromo-3-fluoro-2-methoxybenzene
    • MDL: MFCD04974125
    • Inchi: 1S/C7H6BrFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
    • InChI Key: RLSQPLJXDTXSCL-UHFFFAOYSA-N
    • SMILES: FC1C(OC)=C(Br)C=CC=1

Computed Properties

  • Exact Mass: 203.95900
  • Monoisotopic Mass: 203.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2A^2
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.531
  • Boiling Point: 208.6°C at 760 mmHg
  • Flash Point: 94.4°C
  • Refractive Index: 1.518
  • PSA: 9.23000
  • LogP: 2.59680

1-bromo-3-fluoro-2-methoxybenzene Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-bromo-3-fluoro-2-methoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-bromo-3-fluoro-2-methoxybenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, rt
Reference
Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression
Zhang, Heng; et al, European Journal of Medicinal Chemistry, 2015, 89, 524-539

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 6 h, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  27 h, 1 atm, rt
3.1 Solvents: Water ;  rt → 0 °C
3.2 Reagents: Hydrogen bromide Solvents: Water ;  0 °C; 10 min, 0 °C
3.3 Reagents: Sodium nitrite Solvents: Water ;  1.5 h, < 5 °C
3.4 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  < 5 °C; 2.5 h, 60 °C
Reference
Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions
Wang, Qiuping; et al, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

Production Method 3

Reaction Conditions
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrogen bromide Solvents: Water ;  0 °C; 10 min, 0 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  1.5 h, < 5 °C
1.4 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  < 5 °C; 2.5 h, 60 °C
Reference
Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions
Wang, Qiuping; et al, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  27 h, 1 atm, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrogen bromide Solvents: Water ;  0 °C; 10 min, 0 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  1.5 h, < 5 °C
2.4 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  < 5 °C; 2.5 h, 60 °C
Reference
Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions
Wang, Qiuping; et al, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

1-bromo-3-fluoro-2-methoxybenzene Raw materials

1-bromo-3-fluoro-2-methoxybenzene Preparation Products

1-bromo-3-fluoro-2-methoxybenzene Suppliers

Amadis Chemical Company Limited
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(CAS:845829-94-9)2-bromo-6-fluoroanisole
Order Number:A10157
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:17
Price ($):350.0
Email:sales@amadischem.com

Additional information on 1-bromo-3-fluoro-2-methoxybenzene

1-Bromo-3-fluoro-2-methoxybenzene (CAS No. 845829-94-9): A Versatile Aromatic Building Block for Modern Chemistry

In the realm of organic synthesis, 1-bromo-3-fluoro-2-methoxybenzene (CAS No. 845829-94-9) stands out as a highly functionalized aromatic compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique combination of bromo, fluoro, and methoxy substituents makes it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and other transformative processes. Researchers and industries increasingly seek this compound due to its role in designing drug candidates, advanced materials, and specialty chemicals.

The growing interest in 1-bromo-3-fluoro-2-methoxybenzene aligns with trends in sustainable chemistry and green synthesis. Questions like *"How to optimize Suzuki-Miyaura coupling using bromo-fluoroarenes?"* or *"What are the eco-friendly routes to synthesize methoxybenzene derivatives?"* dominate academic and industrial forums. This compound’s electron-withdrawing and electron-donating groups enable precise tuning of reactivity, addressing challenges in catalysis and molecular design.

From a structural perspective, the 1-bromo-3-fluoro-2-methoxybenzene scaffold offers steric and electronic diversity. The bromine atom facilitates metal-catalyzed transformations, while the fluorine enhances metabolic stability in bioactive molecules—a key concern in medicinal chemistry. Meanwhile, the methoxy group influences solubility and intermolecular interactions, critical for material science applications like liquid crystals or OLEDs.

Recent advancements highlight its utility in high-throughput screening and combinatorial chemistry. For instance, queries such as *"Role of fluorinated arenes in PET imaging"* or *"Bromoarenes in C–H activation reactions"* reflect its relevance in cutting-edge research. The compound’s CAS No. 845829-94-9 is frequently cited in patents for heterocyclic synthesis, underscoring its industrial importance.

In summary, 1-bromo-3-fluoro-2-methoxybenzene exemplifies the synergy of structural versatility and functional adaptability. Its applications span from life sciences to nanotechnology, driven by the demand for precision and efficiency in molecular construction. As synthetic methodologies evolve, this compound will remain a cornerstone in innovation.

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Amadis Chemical Company Limited
(CAS:845829-94-9)2-bromo-6-fluoroanisole
A10157
Purity:99%
Quantity:100g
Price ($):350.0
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